molecular formula C11H12N2O2 B13627318 2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid

2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B13627318
M. Wt: 204.22 g/mol
InChI Key: FEZSNNBYFWMNDK-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methyl-1H-indol-3-yl)acetic acid is an indole derivative, which is a significant class of heterocyclic compounds Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid typically involves the indolization of suitable precursors. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-Amino-2-(5-methyl-1H-indol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.

Uniqueness: 2-Amino-2-(5-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of both an amino group and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H12N2O2/c1-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)

InChI Key

FEZSNNBYFWMNDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N

Origin of Product

United States

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